molecular formula C23H20ClN5O5S B3436833 N-1,3-benzodioxol-5-yl-2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide

N-1,3-benzodioxol-5-yl-2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide

Cat. No. B3436833
M. Wt: 514.0 g/mol
InChI Key: CLVNJCCVUGHTTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Notably, it can be prepared via a Pd-catalyzed C-N cross-coupling reaction, which allows for the incorporation of the desired heteroaryl moieties. The specific synthetic route may vary, but the overall strategy aims to achieve efficient assembly of the target molecule .

  • Functional group transformations : Further reactions, such as hydrolysis or oxidation, may be employed to modify specific functional groups .

Molecular Structure Analysis

The molecular formula of this compound is C21H21N3O4S2 . It consists of a benzodioxole ring fused with a heteroaryl moiety. The presence of the acetamide group and the thio linkage contributes to its overall structure . Here’s the simplified structure:


Chemical Reactions Analysis

  • Potential for oxidation or reduction : Depending on the conditions, it may undergo oxidation (e.g., sulfoxidation) or reduction (e.g., thioether reduction) .

Physical And Chemical Properties Analysis

  • Solubility : Solubility data are not readily available, but it likely exhibits solubility in organic solvents .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O5S/c1-27-20-19(21(31)28(2)23(27)32)29(10-13-4-3-5-14(24)8-13)22(26-20)35-11-18(30)25-15-6-7-16-17(9-15)34-12-33-16/h3-9H,10-12H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVNJCCVUGHTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzodioxol-5-yl-2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-1,3-benzodioxol-5-yl-2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-1,3-benzodioxol-5-yl-2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-1,3-benzodioxol-5-yl-2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-1,3-benzodioxol-5-yl-2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide

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